molecular formula C22H18N4O4 B11688352 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11688352
M. Wt: 402.4 g/mol
InChI Key: QTCYYTWTNKPNIZ-FSJBWODESA-N
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Description

N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-3-(2-Methoxynaphthalen-1-yl)-1H-Pyrazole-5-Carbohydrazide is a pyrazole-carbohydrazide derivative characterized by:

  • A 2,4-dihydroxyphenyl hydrazone moiety (electron-rich due to two hydroxyl groups).
  • A 2-methoxynaphthalen-1-yl substituent (bulky aromatic group with electron-donating methoxy).
  • A conjugated pyrazole core facilitating π-π interactions.

This compound’s structural uniqueness lies in its combination of polar hydroxyl groups and a lipophilic naphthyl group, which influence solubility, reactivity, and biological activity .

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H18N4O4/c1-30-20-9-7-13-4-2-3-5-16(13)21(20)17-11-18(25-24-17)22(29)26-23-12-14-6-8-15(27)10-19(14)28/h2-12,27-28H,1H3,(H,24,25)(H,26,29)/b23-12+

InChI Key

QTCYYTWTNKPNIZ-FSJBWODESA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)O)O

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Cyclocondensation of Hydrazine Derivatives

Pyrazoles are typically formed via the cyclocondensation of hydrazine derivatives (e.g., hydrazines, arylhydrazines) with acetylenic ketones or diketones. For this compound, the reaction likely involves:

  • Starting materials : Hydrazine derivatives (e.g., arylhydrazines) and a diketone precursor.

  • Reaction conditions : Solvents like ethanol, acidic or basic catalysts (e.g., copper triflate, ionic liquids), and temperature control.

  • Outcome : Formation of the pyrazole core with regioselectivity depending on substituents.

For example, cyclocondensation of phenylhydrazine with acetylenic ketones produces mixtures of regioisomers (e.g., 3:2 ratio of 18 and 19 in Scheme 5 of ). Hydrazine hydrate may favor specific isomers due to hydrogen bonding .

Cycloaddition Reactions

Alternative methods involve [3 + 2] cycloadditions using 1,3-dipolar compounds like diazoacetates. For instance:

  • Ethyl α-diazoacetate + phenylpropargyl : Catalyzed by zinc triflate, yielding pyrazoles (e.g., 57 ) in 89% yield under mild conditions (Scheme 19 of ).

  • Chalcones + arylhydrazines : One-pot synthesis with copper triflate and ionic liquid catalysts, achieving 82% yield for 1,3,5-trisubstituted pyrazoles .

Key Reaction Conditions

Method Reagents Conditions Yield
CyclocondensationPhenylhydrazine, acetylenic ketonesEthanol, acidic catalysts~80%
Cycloaddition (diazoacetate)Ethyl α-diazoacetate, zinc triflateTriethylamine, ambient temperature89%
One-pot synthesisChalcones, arylhydrazines, CuOTfIonic liquid catalyst, ambient temp.82%

(Data synthesized from )

Cyclocondensation Pathway

  • Nucleophilic attack : Hydrazine derivatives react with electrophilic carbonyl groups (e.g., diketones).

  • Cyclization : Formation of the five-membered pyrazole ring via elimination of water or other leaving groups.

  • Regioselectivity : Substituent positions (e.g., electron-donating groups) influence isomer formation .

Cycloaddition Pathway

  • Dipole formation : Activation of 1,3-dipolar compounds (e.g., diazoacetate) to generate reactive intermediates.

  • Concerted cycloaddition : Reaction with alkynes or alkenes to form the pyrazole ring in a single step .

Solvent and Catalyst Selection

  • Ethanol : Common solvent for cyclocondensation due to solubility and mild reactivity.

  • Copper catalysts : Enhance regioselectivity and reaction rates (e.g., CuOTf in ionic liquids) .

Steric and Electronic Effects

  • Substituent size : Bulky groups (e.g., tert-butyl) may direct regioselectivity.

  • Hydrogen bonding : Polar groups (e.g., esters) can stabilize intermediates, favoring specific isomers .

Biological Activity and Functionalization

While the focus is on chemical reactions, the compound’s hydrazone and pyrazole moieties position it for applications in:

  • Pharmacological studies : Targeting enzymes or receptors via hydrogen bonding (e.g., hydroxyl groups).

  • Material science : Use as a precursor for functionalized polymers or sensors.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities. Research indicates that pyrazole compounds can exhibit significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. The synthesis of various pyrazole derivatives has been explored for their potential as anti-inflammatory , antimicrobial , and anticancer agents.

Antioxidant Activity

Studies have shown that pyrazole derivatives can act as effective antioxidants. For instance, a series of pyrazole compounds were synthesized and evaluated for their ability to scavenge free radicals. The compound demonstrated substantial radical scavenging activity, comparable to standard antioxidants like ascorbic acid . This property is particularly valuable in the development of therapeutics aimed at conditions exacerbated by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Biological Evaluation

Recent research has focused on the biological evaluation of pyrazole derivatives, including the compound N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide. In vitro studies have shown that these compounds can inhibit enzymes related to inflammation and oxidative damage, such as 15-lipoxygenase . This inhibition is significant because it suggests a mechanism through which these compounds could alleviate inflammatory responses .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

  • Study on Antioxidant Properties : A study synthesized various pyrazole derivatives and tested them against DPPH and superoxide radical scavenging assays. The results indicated that certain derivatives exhibited excellent antioxidant activity, which supports the potential use of these compounds in therapeutic applications .
  • Nephroprotective Effects : Another study indicated that pyrazole compounds could prevent nephrotoxicity induced by cisplatin, a common chemotherapeutic agent. This suggests their application in protecting renal function during cancer treatment .

Synthesis and Functionalization

The synthesis of this compound involves various methodologies that enhance its functional properties. Recent advances in synthetic techniques have allowed for the efficient creation of these compounds with high yields and purity.

Synthetic Pathways

The synthesis typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones to form the pyrazole core. Subsequent modifications can introduce various functional groups to enhance biological activity or solubility .

Synthesis StepReagents UsedOutcome
Hydrazone FormationHydrazine + AldehydePyrazole Core
FunctionalizationVarious ReagentsEnhanced Activity

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on Electronic and Physical Properties

Table 1: Key Structural and Physical Comparisons
Compound Name Substituents Molecular Weight Key Functional Groups Notable Properties
Target Compound 2,4-Dihydroxyphenyl, 2-Methoxynaphthyl ~405.4 (estimated) –OH, –OCH₃ High polarity, strong H-bonding capacity
(E)-N’-(2,4-Dichlorobenzylidene)-5-Phenyl-1H-Pyrazole-3-Carbohydrazide (E-DPPC) 2,4-Dichlorophenyl, Phenyl 373.2 –Cl Electron-withdrawing Cl groups enhance stability but reduce solubility
(E)-N′-(4-Methoxybenzylidene)-5-Methyl-1H-Pyrazole-3-Carbohydrazide (E-MBPC) 4-Methoxyphenyl, Methyl 289.3 –OCH₃ Moderate polarity; methoxy improves lipophilicity
N′-[(E)-(3-Allyl-2-Hydroxyphenyl)methylidene]-3-(2,4-Dichlorophenyl)-1H-Pyrazole-5-Carbohydrazide 3-Allyl-2-hydroxyphenyl, 2,4-Dichlorophenyl 429.3 –OH, –Cl, Allyl Allyl group increases steric hindrance; mixed polarity
N′-[(E)-(2-Ethoxyphenyl)methylidene]-3-(2-Naphthyl)-1H-Pyrazole-5-Carbohydrazide 2-Ethoxyphenyl, 2-Naphthyl 385.4 –OCH₂CH₃ Ethoxy enhances lipophilicity vs. target’s hydroxyl

Key Observations :

  • Polarity : The target compound’s dihydroxyphenyl group confers higher polarity and H-bonding capacity than chlorophenyl (E-DPPC) or methoxybenzylidene (E-MBPC) derivatives .
  • Lipophilicity : The 2-methoxynaphthyl group balances polarity, improving membrane permeability compared to purely hydrophilic analogs .
  • Steric Effects : The naphthyl group in the target compound may hinder rotational freedom more than phenyl or allyl substituents .

Spectroscopic and Computational Comparisons

Table 2: Spectroscopic and Computational Data
Compound IR (ν, cm⁻¹) ¹H-NMR (δ, ppm) Computational Findings
Target Compound (predicted) ~3200–3500 (–OH), ~1600 (C=N), ~1250 (C–O) ~6.5–8.5 (aromatic H), ~3.9 (–OCH₃) Enhanced HOMO-LUMO gap due to electron-donating groups
E-DPPC 1665 (C=O), 1540 (C=N) 7.2–8.1 (aromatic H), – Lower solubility predicted due to –Cl
E-MBPC 1680 (C=O), 1510 (C=N) 3.8 (–OCH₃), 6.9–7.8 (aromatic H) Methoxy stabilizes charge distribution
Pyrazol-3-one Derivative 1702 (C=O), 1552 (–NO₂) Nitro group reduces electron density vs. –OH

Key Observations :

  • IR Spectroscopy : The target compound’s hydroxyl groups produce broad O–H stretches absent in chlorinated or methoxy analogs .
  • E-DPPC or E-MBPC .

Biological Activity

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a pyrazole ring, a methoxynaphthalene moiety, and hydroxyphenyl groups, which may contribute to its pharmacological properties.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the phenyl moiety is known to enhance antioxidant capacity by scavenging free radicals and reducing oxidative stress. For instance, phenolic compounds have been shown to inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Activity

The pyrazole class of compounds is recognized for its anti-inflammatory effects. This compound may act by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In studies involving related pyrazole derivatives, significant reductions in these cytokines were observed, suggesting a potential mechanism of action for this compound .

Antimicrobial Activity

Compounds similar to this pyrazole derivative have demonstrated antimicrobial properties against various bacterial strains. For example, studies on related pyrazoles have shown effective inhibition against Gram-positive and Gram-negative bacteria. The structural features of this compound may enhance its interaction with bacterial cell membranes or enzymes critical for bacterial survival .

Anticancer Potential

Emerging evidence suggests that pyrazole derivatives possess anticancer activity through various mechanisms, including the inhibition of histone demethylases and modulation of signaling pathways involved in cancer progression. The structural components of this compound could potentially interact with targets implicated in tumor growth and metastasis .

Case Studies

  • In Vivo Studies : In animal models, pyrazole derivatives have been tested for their anti-inflammatory effects using carrageenan-induced edema models. These studies often compare the efficacy of new compounds against standard anti-inflammatory drugs like ibuprofen or dexamethasone .
  • In Vitro Assays : Various assays have been conducted to evaluate the antimicrobial activity of similar compounds against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives significantly inhibited bacterial growth at low concentrations .

Data Table: Summary of Biological Activities

Biological ActivityEffectiveness (Reference)
AntioxidantHigh (scavenging free radicals)
Anti-inflammatorySignificant reduction in TNF-α, IL-6
AntimicrobialEffective against Gram-positive/negative
AnticancerPotential inhibition of histone demethylases

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The compound is synthesized via condensation of a hydrazide derivative (e.g., 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide) with a substituted benzaldehyde (e.g., 2,4-dihydroxybenzaldehyde) under reflux in ethanol or methanol, catalyzed by acetic acid. Critical characterization includes:

  • FT-IR spectroscopy to confirm imine (C=N) and carbonyl (C=O) stretches (1630–1600 cm⁻¹ and 1680–1650 cm⁻¹, respectively).
  • ¹H-NMR to verify hydrazone proton (NH, δ 10–12 ppm) and aromatic protons.
  • ESI-MS for molecular ion [M+H]⁺ validation.
  • Single-crystal X-ray diffraction for definitive structural confirmation and torsion angle analysis .

Q. How can crystallographic data be refined to resolve ambiguities in molecular geometry?

Use SHELXL (part of the SHELX suite) for refinement. Key steps:

  • Apply anisotropic displacement parameters for non-hydrogen atoms.
  • Use restraints for disordered regions (e.g., methoxy or hydroxyl groups).
  • Validate hydrogen bonding via Fourier difference maps and Olex2/PLATON tools.
  • Cross-check with ORTEP (via WinGX) for thermal ellipsoid visualization .

Advanced Research Questions

Q. How do computational methods (DFT) reconcile discrepancies between experimental and theoretical vibrational spectra?

Hybrid B3LYP/6-311G calculations in gas and aqueous phases (using IEFPCM solvation models) predict vibrational modes. Discrepancies arise from:

  • Neglect of anharmonicity in DFT.
  • Crystal packing effects (e.g., hydrogen bonds) absent in gas-phase simulations.
  • Scaling factors (0.96–0.98) adjust theoretical frequencies to match experimental FT-IR/Raman. Use NBO analysis to assess hyperconjugative interactions influencing spectral shifts .

Q. What strategies resolve contradictions in bioactivity predictions between molecular docking and in vitro assays?

  • Docking: Use AutoDock Vina or GOLD with flexible receptor models (e.g., CB1 cannabinoid receptor or carbonic anhydrase IX) to account for induced-fit binding. Validate poses via MM-GBSA binding energy calculations.
  • In vitro: Cross-validate with SPR (surface plasmon resonance) for binding affinity (KD) and functional assays (e.g., MES test for anticonvulsant activity). Discrepancies may stem from:
    • Solubility/aggregation artifacts.
    • Off-target interactions not modeled computationally .

Q. How can electron density topology (AIM) and Hirshfeld surface analysis clarify intermolecular interactions in crystal packing?

  • AIM (Atoms in Molecules): Calculate bond critical points (BCPs) for hydrogen bonds (e.g., O–H···N, ρ ~ 0.02–0.06 a.u.).
  • Hirshfeld surfaces: Quantify contact contributions (e.g., H···O vs. H···H) using CrystalExplorer. For example, π-stacking in naphthalene moieties may dominate over van der Waals interactions. Compare with similar pyrazole derivatives (e.g., 4-methoxybenzylidene analogs) to identify structural trends .

Q. What experimental and computational approaches validate tautomeric equilibria in solution?

  • ¹H-NMR variable-temperature studies monitor proton exchange rates (e.g., enol-imine vs. keto-amine tautomers).
  • UV-Vis spectroscopy tracks pH-dependent λmax shifts (e.g., 300–400 nm for n→π* transitions).
  • DFT-MD simulations in explicit solvent (e.g., water/DMSO) calculate free energy differences between tautomers. Use metadynamics for rare-event sampling .

Data Contradiction Analysis

Q. How to address inconsistencies between X-ray crystallography and DFT-optimized geometries?

  • X-ray: Captures time-averaged solid-state geometry influenced by crystal packing.
  • DFT: Predicts isolated-molecule geometry. Key differences include:
    • Torsion angles (e.g., dihedral between naphthalene and pyrazole rings) due to lattice constraints.
    • Bond lengths (e.g., C=O elongates by 0.02–0.05 Å in DFT due to solvation).
    • Apply QTAIM to compare bond critical point densities .

Q. Why might in silico ADMET predictions conflict with in vivo pharmacokinetic data?

  • ADMET predictors (e.g., SwissADME) assume passive diffusion, ignoring active transport or metabolism by CYP450 isoforms.
  • In vivo: Measure bioavailability via LC-MS/MS. Adjust models using:
    • PAMPA assays for permeability.
    • Microsomal stability tests (e.g., t1/2 in rat liver microsomes).
    • Species-specific protein binding (e.g., human vs. rodent serum albumin) .

Methodological Tables

Q. Table 1. Key Computational Parameters for DFT Studies

Functional/Basis SetSolvation ModelApplication
B3LYP/6-311G(d,p)IEFPCM (Water)Vibrational spectra, NBO
M06-2X/def2-TZVPSMD (DMSO)Tautomerism, redox potentials
ωB97XD/cc-pVDZGas PhaseAIM, Hirshfeld surface

Q. Table 2. Crystallographic Refinement Metrics

ParameterTypical RangeNotes
R1 (I > 2σ(I))0.04–0.06SHELXL default
wR2 (all data)0.10–0.12Twin refinement if > 0.15
C–C bond precision±0.005 ÅAnisotropic refinement

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